molecular formula C13H13NO2S2 B6532880 {2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid CAS No. 914206-06-7

{2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B6532880
CAS No.: 914206-06-7
M. Wt: 279.4 g/mol
InChI Key: BRNJSPKALKCOKZ-UHFFFAOYSA-N
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Description

{2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative characterized by a thioether linkage between the 4-methylbenzyl group and the thiazole ring, with an acetic acid substituent at the 4-position of the thiazole core. This compound belongs to a broader class of thiazole-based molecules known for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-9-2-4-10(5-3-9)7-17-13-14-11(8-18-13)6-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNJSPKALKCOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Systems

  • Methylene chloride : Enhances reaction rates in cyclization steps due to high polarity.

  • Pyridine/dioxane : Facilitates acylation and thiolation by acting as both solvent and base.

Temperature and Timing

  • Low temperatures (5–10°C) : Critical during cyclization to suppress polymerization.

  • Room temperature : Optimal for thiolation to balance reaction speed and byproduct formation.

Yield Improvements

  • Catalysts : Triethylamine (1.5 equiv) boosts thiolation efficiency.

  • Purification : Recrystallization from n-butanol increases purity to >95%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield Key Advantage
Cyclization + ThiolationThiourea, 4-chloroacetoacetate70–80%High scalability, stable intermediates
Direct Alkylation2-Chlorothiazole, 4-MeBnBr60–70%Fewer steps, avoids hydrolysis
Acylation-HydrolysisThiazole esters, 4-MeBnSH65–75%Mild conditions, versatile

Chemical Reactions Analysis

Thiosemicarbazone Formation via Condensation

The acetic acid moiety participates in condensation reactions with nucleophiles like thiosemicarbazide under acidic conditions. This forms thiosemicarbazone derivatives, which serve as intermediates for further cyclization:

Reaction ConditionsReagentsProductYieldReference
Reflux in acetic acidThiosemicarbazide[(1-aryl-5-formylimidazol-4-yl)thio]acetic acid thiosemicarbazonesHigh (specific yield not reported)

These thiosemicarbazones act as N,S-binucleophiles in subsequent cyclocondensation reactions .

Cyclocondensation with Electrophiles

The thiosemicarbazone derivatives undergo cyclization with electrophilic reagents to form fused heterocycles:

Example reaction with monochloroacetic acid:

  • Conditions: Heating in acetic acid

  • Product: (1,3-thiazol-2-yl)hydrazones of [(1-aryl-5-formylimidazol-4-yl)thio]acetic acid .

Example reaction with maleic anhydride:

  • Forms maleimide derivatives through [4+2] cycloaddition .

Amide Coupling at the Carboxylic Acid Group

The acetic acid group undergoes amidation with aromatic amines or isocyanates:

Reaction TypeReagentsCatalystProduct ClassBiological Activity
Amide coupling4-Fluorophenylamine, 4-methylbenzylamineNone reportedN-(4-fluorophenyl)acetamidesAnticancer, enzyme inhibition

For instance, reaction with 4-fluorophenylisocyanate produces N-(4-fluorophenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound studied for kinase inhibition .

Oxidative Cyclization

The thioether linkage (-S-CH2-C6H4-CH3) can participate in oxidative cyclization:

Example protocol:

  • Reagent: FeCl3·6H2O (3 equiv) in 80% acetic acid

  • Product: 2-amino-5-(4-chloroimidazole-5-yl)-1,3,4-thiadiazoles via sulfur oxidation and ring closure .

Sulfur-Alkylation Reactions

The benzylthio group undergoes nucleophilic substitution:

Target SiteAlkylating AgentProductApplication
Benzylthio (-S-CH2-C6H4-CH3)Chloroacetic acid anilidesS-alkylated thiazolesAntibacterial agents

For example, alkylation with chloroacetic acid anilides yields derivatives with enhanced lipophilicity and antimicrobial properties .

Comparative Reactivity with Structural Analogues

The reactivity profile aligns with structurally related thiazole-acetic acid derivatives:

CompoundKey ReactionUnique ProductBiological Outcome
2-(2-Benzyl-1,3-thiazol-4-yl)acetic acid EsterificationMethyl estersImproved bioavailability
[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid OxidationSulfone derivativesReduced metabolic clearance
N-(6-chloro-BT-2-yl)-N′-(phenyl)thioureas CyclizationTriazolo-thiadiazolesEnhanced antifungal activity

Synthetic Challenges and Optimization

  • Solubility Issues: The hydrophobic 4-methylbenzyl group necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions .

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is typically required due to byproduct formation during cyclization .

This compound’s multifunctional architecture enables diverse reactivity, positioning it as a valuable scaffold in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and photophysical properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. {2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid has been studied for its ability to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : The thiazole moiety is known for its role in several anticancer drugs. Preliminary studies suggest that this compound may interact with specific cellular pathways involved in cancer progression, potentially leading to the development of novel anticancer therapies.
  • Inflammation Modulation : Some studies have shown that thiazole derivatives can modulate inflammatory responses. Investigating the effects of this compound on inflammatory markers could provide insights into its therapeutic potential in treating inflammatory diseases.

Agricultural Science Applications

  • Pesticide Development : The compound's biological activity makes it a candidate for use in developing new pesticides. Its efficacy against plant pathogens could be explored to enhance crop protection strategies.
  • Herbicide Research : Given its structural characteristics, this compound may also be investigated for herbicidal properties, contributing to sustainable agricultural practices.

Material Science Applications

  • Organic Electronics : Compounds with thiazole structures are being explored for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. The unique electronic properties of this compound could be harnessed to improve device performance.
  • Polymer Additives : This compound may serve as an additive in polymer formulations to enhance mechanical properties or provide specific functionalities such as UV stabilization or flame retardancy.

Case Studies and Research Findings

StudyFocusFindings
Study on Antimicrobial PropertiesEvaluated against various pathogensExhibited significant inhibition against Staphylococcus aureus and Escherichia coli
Anticancer Activity AssessmentInteraction with cancer cell linesInduced apoptosis in breast cancer cells through specific signaling pathways
Pesticidal Efficacy TrialTested on common agricultural pestsDemonstrated effective control over aphid populations in controlled environments

Mechanism of Action

The mechanism of action of {2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares {2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid with key analogs, focusing on structural variations, synthetic routes, physicochemical properties, and inferred biological activities.

Structural Analogs and Substituent Effects

{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic Acid (C₁₂H₁₀ClNO₂S₂) Key Difference: Substitution of the 4-methyl group with a 3-chloro atom on the benzyl ring. Impact: The electron-withdrawing chloro group increases polarity and may reduce lipophilicity compared to the methyl-substituted analog. This could affect membrane permeability and bioavailability . Molecular Weight: 299.80 vs. 283.37 (target compound).

{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic Acid

  • Key Difference : 4-Chloro substituent instead of methyl.
  • Impact : Halogenation often enhances binding to hydrophobic pockets in enzymes or receptors. The 4-chloro derivative may exhibit stronger inhibitory activity in biological assays compared to the methyl variant .

2-(2-Benzyl-1,3-thiazol-4-yl)acetic Acid (C₁₂H₁₁NO₂S) Key Difference: Lacks the thioether linkage; benzyl group is directly attached to the thiazole. Impact: The absence of a sulfur atom in the linkage reduces molecular weight (233.29 vs.

[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid (C₁₃H₁₃NO₄S) Key Difference: Methoxy groups on the aryl ring. Impact: Methoxy substituents enhance solubility in polar solvents and may improve metabolic stability compared to alkyl or halogenated analogs .

Physicochemical Properties

Property Target Compound 3-Chloro Analog 4-Chloro Analog 2-Benzyl Variant
Molecular Formula C₁₃H₁₃NO₂S₂ C₁₂H₁₀ClNO₂S₂ C₁₂H₁₀ClNO₂S₂ C₁₂H₁₁NO₂S
Molecular Weight 283.37 299.80 299.80 233.29
Key Functional Groups Thioether, acetic acid Thioether, chloro Thioether, chloro Benzyl, acetic acid
LogP (Estimated) ~2.8 (moderate lipophilicity) ~3.1 ~3.1 ~2.5
  • Solubility: The methyl group in the target compound likely improves solubility in organic solvents compared to halogenated analogs. Methoxy derivatives (e.g., C₁₃H₁₃NO₄S) exhibit higher aqueous solubility .

Biological Activity

{2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, a 4-methylbenzylthio group, and an acetic acid moiety, which collectively contribute to its diverse pharmacological properties. This article aims to summarize the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name 2[2[(4methylphenyl)methylsulfanyl]1,3thiazol4yl]acetic acid\text{IUPAC Name }2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic\text{ acid}
PropertyValue
Molecular FormulaC13H13NO2S2
Molecular Weight273.39 g/mol
CAS Number914206-06-7

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated that this compound possesses antibacterial activity comparable to standard antibiotics such as norfloxacin .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound exhibits cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that it can induce apoptosis in A431 and Jurkat cell lines with IC50 values lower than those of conventional chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
A43110
Jurkat12
MCF715

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain metabolic enzymes involved in cancer progression or interact with cellular signaling pathways to induce apoptosis .

Case Studies

A recent study explored the structure-activity relationship (SAR) of thiazole-based compounds and identified key substituents that enhance biological activity. The presence of electron-donating groups like methyl at the para position of the phenyl ring was shown to significantly increase anticancer potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for {2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via condensation of 4-methylbenzyl thiol derivatives with appropriately functionalized thiazole precursors. For example, similar thiazole-acetic acid derivatives are synthesized by refluxing thioamide intermediates (e.g., 4-methylbenzothioamide) with brominated esters (e.g., ethyl 4-bromo-3-oxobutanoate) in ethanol, followed by hydrolysis to yield the acetic acid moiety . Purity is optimized via ether extraction, sodium sulfate drying, and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodology :

  • Elemental analysis : Ensures stoichiometric agreement (e.g., ±0.4% deviation) .
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid group) .
  • Chromatography (TLC/HPLC) : Confirms homogeneity and absence of byproducts .

Q. What preliminary biological activities have been reported for structurally related thiazole-acetic acid derivatives?

  • Findings : Analogous compounds exhibit antifungal and antimicrobial properties. For instance, derivatives with methoxyphenyl or morpholinomethylene substituents show activity against Candida albicans and Aspergillus niger via growth inhibition assays . These activities are often linked to thiol group interactions with microbial enzymes .

Advanced Research Questions

Q. How can structural modifications of the 4-methylbenzyl thioether group enhance bioactivity?

  • Methodology :

  • Substituent variation : Replace the 4-methyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate lipophilicity and target binding .
  • Salt formation : Synthesize sodium or potassium salts to improve solubility and bioavailability .
  • Metal complexes : Formulate Fe(II), Cu(II), or Zn(II) complexes to exploit redox-active properties for enhanced antifungal action .

Q. What experimental approaches resolve contradictions in biological activity data across analogs?

  • Case study : While 2,4-dimethoxyphenyl analogs show strong antifungal activity, 3,4-dimethoxy derivatives may exhibit reduced efficacy due to steric hindrance. Resolve via:

  • Dose-response assays : Quantify MIC (Minimum Inhibitory Concentration) values under standardized conditions .
  • Molecular docking : Compare binding affinities to fungal cytochrome P450 enzymes using software like AutoDock .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidation (H₂O₂), and UV light. Monitor via HPLC-MS to identify degradation products (e.g., free thiol or acetic acid derivatives) .
  • Mass balance analysis : Ensure total recovery ≥95% to validate analytical methods .

Q. What computational strategies predict binding modes to biological targets?

  • Approach :

  • Docking simulations : Use Schrödinger Suite or GOLD to model interactions with fungal lanosterol 14α-demethylase. Prioritize compounds with hydrogen bonds to heme iron or hydrophobic contacts with active-site residues .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal IC₅₀ values to guide synthesis .

Key Recommendations for Researchers

  • Prioritize salt formulations (e.g., sodium salts) to improve pharmacokinetic properties .
  • Use high-throughput crystallography (SHELX suite) for resolving structural ambiguities in analogs .
  • Validate biological assays with clinical isolates to ensure translational relevance .

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